molecular formula C12H13F3O4 B15147786 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester

3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester

Cat. No.: B15147786
M. Wt: 278.22 g/mol
InChI Key: ZGOXLISJKZMXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester typically involves the reaction of 3-methoxybenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3,3,3-Trifluoro-2-oxo-2-(3-methoxyphenyl)propionic acid ethyl ester.

    Reduction: 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Similar in structure but lacks the methoxyphenyl group.

    3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid: Contains an additional trifluoromethyl group, which alters its chemical properties.

Uniqueness

3,3,3-Trifluoro-2-hydroxy-2-(3-methoxyphenyl)propionic acid ethyl ester is unique due to the presence of both trifluoromethyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13F3O4

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H13F3O4/c1-3-19-10(16)11(17,12(13,14)15)8-5-4-6-9(7-8)18-2/h4-7,17H,3H2,1-2H3

InChI Key

ZGOXLISJKZMXJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.